2-amino-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound notable for its structural diversity and potential biological activities. This compound consists of multiple functional groups, including a pyrimidine moiety, an indole derivative, and a benzamide group, contributing to its chemical reactivity and therapeutic potential. The molecular formula is C25H26N6O2, with a molecular weight of approximately 442.5 g/mol.
This compound can be classified under organic compounds with significant medicinal chemistry applications. It is primarily sourced from synthetic routes that involve multi-step organic reactions, often utilizing various coupling and condensation techniques. The classification of this compound falls within the realm of heterocyclic compounds due to the presence of both pyrimidine and indole rings.
The synthesis of 2-amino-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves several key steps:
Industrial production may utilize automated reactors and continuous flow systems to improve efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products. Purification techniques like recrystallization or chromatography are employed to ensure the product's quality.
The structural complexity of this compound is reflected in its molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C25H26N6O2 |
Molecular Weight | 442.5 g/mol |
IUPAC Name | 2-amino-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI | InChI=1S/C25H26N6O2/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)19-8-3-5-9-20(19)25)26-12-11-17-14-27-21-10-6-4-7-18(17)21/h3-10,13-14,27H,11-12,25H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key | NBCXZCKQRAKXTC-UHFFFAOYSA-N |
The structural features contribute to its biological activity by allowing interactions with various molecular targets.
The compound undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its properties or for synthesizing derivatives with potential applications in medicinal chemistry.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity by binding to these targets, which can lead to various biological effects including:
Further research is required to elucidate the precise molecular interactions involved in its biological activity.
Chemical properties encompass reactivity with acids/bases and stability under different pH levels. The presence of multiple functional groups suggests diverse reactivity profiles that can be exploited in synthetic chemistry.
The potential applications of 2-amino-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide are significant in medicinal chemistry:
The versatility of this compound underscores its importance in both research and practical applications within pharmaceutical sciences. Further studies are warranted to explore its full range of biological activities and potential therapeutic uses.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5